N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-methanesulfonylpiperidine-4-carboxamide is a chemical compound with significant potential in pharmaceutical research. Its molecular formula is , and it has a molecular weight of 396.5 g/mol. The compound is classified as a bioactive reagent, primarily explored for its therapeutic implications in various medical conditions.
This compound is cataloged under the CAS number 1903505-58-7 and is available for research purposes through suppliers like EvitaChem, which markets it for non-human research only, indicating its potential applications in experimental settings rather than direct therapeutic use in humans.
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-methanesulfonylpiperidine-4-carboxamide belongs to a class of compounds that are being investigated for their roles in modulating biological pathways, particularly in the context of drug development aimed at treating thromboembolic disorders and other related conditions.
The synthesis of N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-methanesulfonylpiperidine-4-carboxamide involves several steps. A typical method includes:
Technical details regarding specific reagents and conditions (e.g., temperature, solvents) are often proprietary or detailed in specific patents or publications related to similar compounds .
The compound features a complex molecular structure characterized by multiple functional groups:
The structural representation can be expressed using various notations:
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3CCN(CC3)S(=O)(=O)C)OThese notations provide insights into the connectivity and spatial arrangement of atoms within the molecule.
The primary chemical reactions involving this compound include:
Technical details about reaction conditions (such as catalysts used or specific temperatures) are often found in specialized literature or patents related to similar compounds .
The mechanism of action for N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-methanesulfonylpiperidine-4-carboxamide is primarily investigated concerning its effects on thromboembolic pathways. It is believed to interact with specific receptors involved in coagulation processes:
Data supporting these mechanisms are still emerging and require further empirical validation through clinical studies .
While specific physical properties such as boiling point and melting point are not widely reported, the compound's solubility and stability under various conditions are essential for its application in research.
Key chemical properties include:
Relevant data on these properties can be found in safety data sheets or product catalogs from suppliers .
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-methanesulfonylpiperidine-4-carboxamide is primarily researched for its potential applications in:
Its unique structure and biological activity make it a candidate for further studies aimed at understanding its full therapeutic potential .
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5